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ADP-RIBOSYLCYCLASE - 135622-82-1

ADP-RIBOSYLCYCLASE

Catalog Number: EVT-1522089
CAS Number: 135622-82-1
Molecular Formula: C13H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ADP-ribosyl cyclase is primarily found in mammalian tissues and is notably associated with the enzyme CD38. It can be classified as a member of the NAD+-glycohydrolases, which are enzymes that hydrolyze NAD+ to produce cyclic ADP-ribose. The activity of ADP-ribosyl cyclase is significant in various biological contexts, including immune responses and neuronal signaling .

Synthesis Analysis

Methods of Synthesis

The synthesis of cyclic ADP-ribose can occur through enzymatic pathways involving ADP-ribosyl cyclase. This process typically involves the following steps:

  1. Substrate Preparation: The primary substrate for ADP-ribosyl cyclase is NAD+.
  2. Enzymatic Reaction: The enzyme catalyzes the cyclization of NAD+ to form cyclic ADP-ribose and nicotinamide.
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) and fluorescence assays are commonly used to quantify cyclic ADP-ribose levels in biological samples .

Technical Details

The enzymatic reaction can be monitored using cycling assays that exploit the ability of cyclic ADP-ribose to regenerate NAD+. This involves coupling the reaction with other enzymes such as alcohol dehydrogenase and diaphorase to produce detectable fluorescent products, allowing for high-throughput screening of cyclic ADP-ribose concentrations .

Molecular Structure Analysis

Structure

Cyclic ADP-ribose has a unique molecular structure characterized by a ribose sugar linked to a diphosphate moiety, forming a cyclic compound. The structure allows it to interact specifically with calcium channels in the endoplasmic reticulum.

Data

The molecular formula for cyclic ADP-ribose is C₁₁H₁₄N₄O₇P₂. Its structural features include:

  • A ribofuranose ring
  • Two phosphate groups
  • A nitrogenous base derived from adenine

These components contribute to its function as a signaling molecule in cellular processes .

Chemical Reactions Analysis

Reactions Involved

ADP-ribosyl cyclase catalyzes the following key reaction:

NAD+cyclic ADP ribose+nicotinamide\text{NAD}^+\rightarrow \text{cyclic ADP ribose}+\text{nicotinamide}

This reaction is crucial for generating cyclic ADP-ribose from NAD+, which subsequently acts on ryanodine receptors to mobilize intracellular calcium stores.

Technical Details

The enzymatic activity can be influenced by various factors including pH, temperature, and the presence of inhibitors or activators. Understanding these parameters is essential for optimizing conditions for studying the enzyme's function and its role in signaling pathways .

Mechanism of Action

Process

The mechanism by which cyclic ADP-ribose exerts its effects involves binding to ryanodine receptors on the endoplasmic reticulum, leading to calcium release into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream signaling pathways that mediate physiological responses.

Data

Research indicates that cyclic ADP-ribose can modulate calcium signaling in response to hormonal stimuli or neurotransmitter release, highlighting its role as a critical regulator in cellular communication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclic ADP-ribose is typically a white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Cyclic ADP-ribose is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: It readily interacts with calcium channels and other proteins involved in signaling pathways.

Relevant data on these properties can guide experimental designs when utilizing cyclic ADP-ribose in research applications .

Applications

Scientific Uses

Cyclic ADP-ribose has several important applications in scientific research:

  • Calcium Signaling Studies: It serves as a pivotal tool for studying calcium dynamics within cells.
  • Pharmacological Research: Compounds targeting cyclic ADP-ribose pathways are being explored for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.
  • Biochemical Assays: Its synthesis and degradation can be monitored using various biochemical assays to understand cellular responses to different stimuli .
Introduction to ADP-Ribosyl Cyclase (ADPRC)

Historical Discovery and Early Characterization

ADP-ribosyl cyclase (ADPRC) was first isolated in 1987 from the marine invertebrate Aplysia californica (California sea hare), where it was identified as a soluble enzyme catalyzing the conversion of β-NAD⁺ into cyclic ADP-ribose (cADPR) [1] [6]. This discovery resolved a longstanding mystery about the identity of the enzyme responsible for cADPR synthesis, a potent calcium-mobilizing messenger initially detected in sea urchin egg homogenates. Early biochemical characterization revealed ADPRC's remarkable substrate versatility, demonstrating activity on both NAD⁺ (producing cADPR) and NADP⁺ (producing nicotinic acid adenine dinucleotide phosphate, NAADP⁺), albeit with differing catalytic efficiencies [3] [6]. The Aplysia enzyme became a paradigm molecule for studying the structural basis of cyclization versus hydrolysis, establishing foundational principles for understanding mammalian homologs discovered later.

Evolutionary Origins: From Invertebrate Models to Mammalian Homologs

ADPRC enzymes belong to an evolutionarily ancient superfamily with origins predating the divergence of invertebrates and vertebrates. Comparative genomic analyses reveal that gene duplication events gave rise to distinct ADPRC lineages in vertebrates [4] [6]. The mammalian ADPRC family comprises:

  • CD38: A type II transmembrane glycoprotein with dual orientation
  • CD157/BST1: A glycosylphosphatidylinositol (GPI)-anchored protein
  • SARM1 (Sterile Alpha and TIR Motif Containing 1): An intracellular enzyme structurally distinct yet functionally overlapping

These enzymes share a conserved catalytic core but diverged significantly in their enzymatic bias. While Aplysia ADPRC primarily functions as a cyclase (producing cADPR), mammalian CD38 evolved dominant NAD⁺ glycohydrolase activity, producing primarily ADP-ribose (ADPR) with cADPR as a minor product (~4-10% of total metabolites) [1]. This functional shift reflects evolutionary adaptation to mammalian signaling complexity. SARM1 represents an evolutionarily distinct branch, acquiring roles in axonal degeneration while retaining NAD⁺-metabolizing capabilities [4] [9].

Structural Classification of ADPRC Superfamily Members

Table 1: Structural and Functional Characteristics of Mammalian ADPRC Superfamily Members

FeatureCD38CD157/BST1SARM1
Chromosomal Location4p154p15 (adjacent to CD38)17q11
Protein StructureType II transmembrane (ectoenzyme) or Type III (cytosolic)GPI-anchored ectoenzymeIntracellular TIR-domain protein
Catalytic EfficiencyCyclase:Low / NADase:HighCyclase:Moderate / NADase:ModeratePrimarily NAD⁺ hydrolase
Key ResiduesGlu-226 (catalysis), Thr-221 (hydrolase bias)Structurally homologous catalytic siteTIR domain with NADase activity
Tissue DistributionUbiquitous (immune cells, brain, pancreas)Bone marrow, neutrophils, brain, Paneth cellsNeurons (axon-enriched)

Structural studies reveal that despite low sequence identity (~30% between CD38 and CD157), all ADPRC members adopt a similar Rossmann fold characteristic of nucleotide-binding proteins [1] [8]. The catalytic cleft contains conserved acidic residues essential for catalysis. A landmark crystallographic study demonstrated that a single residue substitution (Phe-174→Gly in Aplysia ADPRC or Glu-146→Asp in human CD38) could interconvert cyclase and hydrolase dominance, explaining the evolutionary functional shift [1]. CD38 exists in two membrane orientations: the conventional type II orientation (C-terminus cytoplasmic) functions as an ectoenzyme, while the type III orientation (N-terminus cytoplasmic) enables intracellular cADPR synthesis [2] [8]. SARM1 adopts a unique tripartite architecture with SAM domains mediating autoinhibition and a TIR domain executing NAD⁺ hydrolysis during axon degeneration [4] [9].

Properties

CAS Number

135622-82-1

Product Name

ADP-RIBOSYLCYCLASE

Molecular Formula

C13H15NO2

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